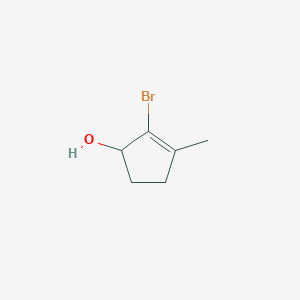

2-Bromo-3-methyl-2-cyclopenten-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

108060-93-1 |

|---|---|

Molecular Formula |

C6H9BrO |

Molecular Weight |

177.04 g/mol |

IUPAC Name |

2-bromo-3-methylcyclopent-2-en-1-ol |

InChI |

InChI=1S/C6H9BrO/c1-4-2-3-5(8)6(4)7/h5,8H,2-3H2,1H3 |

InChI Key |

LWYUFCUTIFHVQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(CC1)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Methyl 2 Cyclopenten 1 Ol and Analogues

Direct Synthesis Approaches to the Target Compound

The most common and direct pathway to 2-bromo-3-methyl-2-cyclopenten-1-ol involves a two-step sequence: the regioselective bromination of a cyclopentenone precursor followed by the chemoselective reduction of the resulting α,β-unsaturated ketone.

Regioselective Bromination Strategies for Cyclopentenone Precursors

The synthesis of the key intermediate, 2-bromo-3-methyl-2-cyclopenten-1-one (B1598302), commences with the readily available 3-methyl-2-cyclopenten-1-one. The critical challenge in this step is to achieve regioselective bromination at the C-2 position of the cyclopentenone ring, avoiding competing reactions such as bromination at the allylic C-5 position or addition across the double bond.

Investigation of Brominating Agents and Catalytic Systems

A variety of brominating agents and catalytic systems have been explored to achieve the desired regioselectivity. N-Bromosuccinimide (NBS) has emerged as a particularly effective reagent for this transformation. The reaction is typically conducted in a suitable solvent, with acetonitrile (B52724) being a common choice. The use of NBS in acetonitrile provides a mild and highly regiospecific method for the nuclear bromination of activated aromatic and heteroaromatic compounds, which can be conceptually extended to activated enone systems. mdma.chresearchgate.net

The reaction with NBS often proceeds under neutral or mildly acidic conditions, which helps to control the regioselectivity. In some cases, a catalyst may be employed to enhance the reaction rate or selectivity. For instance, the use of a catalytic amount of a Brønsted acid or a Lewis acid can activate the enone system towards electrophilic attack by bromine.

Exploration of Reaction Conditions for Optimized Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired 2-bromo-3-methyl-2-cyclopenten-1-one. Key parameters that are often varied include the choice of solvent, reaction temperature, and the stoichiometry of the brominating agent.

For the bromination of activated aromatic compounds with NBS, acetonitrile has been shown to be a superior solvent compared to carbon tetrachloride, leading to significantly increased reaction rates and exclusive aromatic ring bromination. mdma.ch This preference for acetonitrile can be extrapolated to the bromination of 3-methyl-2-cyclopenten-1-one. The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

The following table summarizes representative conditions for the regioselective bromination of 3-methyl-2-cyclopenten-1-one:

| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | ~18 h | High | High regioselectivity for C-2 bromination | mdma.chresearchgate.net |

| Bromine (Br₂) | Methanol | 0-5 | - | - | Can lead to a mixture of isomers if temperature is not controlled | orgsyn.org |

Chemoselective Reduction Pathways from 2-Bromo-3-methyl-2-cyclopenten-1-one

Once 2-bromo-3-methyl-2-cyclopenten-1-one is obtained, the subsequent step involves the chemoselective reduction of the carbonyl group to an alcohol, yielding the target compound, this compound. This reduction must be performed in a manner that preserves the carbon-bromine bond and the double bond of the enone system.

Development of Stereoselective Reduction Methods

A significant challenge in the reduction of 2-bromo-3-methyl-2-cyclopenten-1-one is achieving stereoselectivity, as the reduction of the carbonyl group can lead to the formation of two diastereomers. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in methanol, is a highly effective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. nih.gov This method is known for its high chemoselectivity, favoring the reduction of the carbonyl group over the conjugated double bond.

The stereochemical outcome of the Luche reduction on substituted cyclopentenones can be influenced by the steric environment around the carbonyl group. In many cases, the hydride attacks from the less sterically hindered face of the ketone, leading to a predictable diastereomeric excess. For example, the Luche reduction of a substituted cyclopentenone has been reported to proceed with a 12:1 diastereomeric ratio in 93% yield.

The following table provides data on the stereoselective reduction of a substituted cyclopentenone, which serves as an analogue for the reduction of 2-bromo-3-methyl-2-cyclopenten-1-one:

| Substrate | Reducing Agent/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Substituted Cyclopentenone | NaBH₄, CeCl₃, MeOH | 93 | 12:1 |

Indirect Synthetic Routes and Precursor Chemistry

Beyond the direct two-step synthesis, indirect routes to this compound and its analogues have been explored, often involving the rearrangement of furan-based precursors. The Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones, provides a powerful tool for constructing the cyclopentenone core. wikipedia.orgnih.govresearchgate.net

This rearrangement has been applied to brominated 2-furylcarbinols, offering a pathway to bromo-substituted hydroxycyclopentenones. wikipedia.org The reaction proceeds via a proposed 4π-electrocyclization of an oxyallyl cation intermediate. The stereochemical outcome of the rearrangement is often highly controlled, leading to specific diastereomers of the cyclopentenone product. While not a direct synthesis of this compound, this methodology provides access to key precursors that can be further elaborated to the target compound. For instance, a brominated 4-hydroxycyclopentenone could potentially be deoxygenated and then subjected to a stereoselective reduction.

Alkylation Approaches on Brominated Cyclopentanone Frameworks

One of the primary methods for constructing the carbon skeleton of this compound involves the alkylation of a pre-existing brominated cyclopentanone. This approach typically starts with a molecule like 2-bromo-2-cyclopenten-1-one, which can then be subjected to methylation at the 3-position. nih.govnih.gov The introduction of the methyl group is a crucial step, and various alkylating agents and reaction conditions can be employed to achieve this transformation. nih.govnih.gov

The direct alkylation of cyclic ketones can be challenging due to competing side reactions. nih.gov However, advancements in catalysis, such as the use of cooperative enamine-transition metal systems, have enabled more efficient and selective α-alkylation of cyclic ketones with simple alkenes, offering a pathway to β-branched ketones. nih.gov Another strategy involves the deconjugative α-alkylation of α,β-unsaturated aldehydes, which can be promoted by a synergistic effect between potassium tert-butoxide and sodium hydride. nih.gov

Following the successful alkylation to form 2-bromo-3-methyl-2-cyclopenten-1-one, the final step is the reduction of the ketone functionality to the corresponding alcohol, yielding the target molecule. scbt.comguidechem.comsigmaaldrich.comnih.gov Standard reducing agents can be employed for this conversion.

Multi-Step Transformations Involving Epoxidation and Subsequent Bromination

An alternative synthetic route involves a multi-step sequence that introduces the key functional groups in a different order. libretexts.orgyoutube.comyoutube.comyoutube.com This can begin with a cyclopentene (B43876) derivative, which is first subjected to epoxidation to form a cyclopentene oxide. youtube.comyoutube.com This epoxide intermediate is a versatile precursor that can undergo various ring-opening reactions.

The subsequent step involves the regioselective opening of the epoxide ring, followed by bromination. The precise sequence and reagents used will dictate the final stereochemistry of the product. This type of multi-step synthesis allows for a high degree of control over the molecular architecture, enabling the preparation of specific isomers. libretexts.orgyoutube.com The application of epoxides in multi-step synthesis is a powerful tool for constructing complex molecules with defined stereocenters. youtube.comyoutube.comyoutube.com

Derivatization and Structural Modification from Related Cyclopentenol (B8032323) Systems

The synthesis can also be approached through the derivatization of a more readily available cyclopentenol precursor. libretexts.org This method involves chemically modifying a related cyclopentenol to introduce the bromo and methyl substituents. Derivatization is a common strategy in organic synthesis to alter a molecule's properties or to prepare it for a specific analytical method. libretexts.org In this context, a parent cyclopentenol could be subjected to a bromination reaction, followed by methylation, or vice-versa, to arrive at the desired this compound. The choice of derivatizing agents and reaction conditions is crucial for achieving high yields and selectivity. libretexts.org

Enantioselective Synthesis and Chiral Resolution Techniques

Because this compound possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. The preparation of enantiomerically pure forms of this compound is often essential for its application in areas such as pharmaceutical synthesis and materials science.

Enzymatic Kinetic Resolution Strategies (e.g., using Lipase (B570770) PS for esterification)

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers. nih.govnih.govresearchgate.net This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For a racemic mixture of this compound, a lipase like Lipase PS can be used to selectively acylate one of the enantiomers, typically with an acyl donor like vinyl acetate. nih.gov

This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol. nih.govnih.gov These two components can then be separated by standard chromatographic techniques. Lipase-catalyzed resolutions often provide high enantiomeric excesses (ee) and are performed under mild conditions, making them an attractive method for obtaining chiral compounds. nih.govnih.gov The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity. nih.gov

Asymmetric Catalysis in Cyclopentenol Formation

Asymmetric catalysis offers a direct route to enantiomerically enriched products, avoiding the need for resolving a racemic mixture. acs.orgnih.govnih.govyoutube.comchemrxiv.orgyoutube.com In the context of cyclopentenol synthesis, chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions. acs.orgnih.govnih.gov For instance, a phosphine-catalyzed (3+2) cycloaddition reaction can be used for the asymmetric synthesis of cyclopentene compounds containing all-carbon quaternary stereocenters with high diastereoselectivities. acs.org

Another approach involves the use of a catalytically formed chiral auxiliary. nih.gov In this method, an asymmetric catalyst is used to generate a chiral auxiliary on the substrate, which then directs the stereochemistry of subsequent transformations, such as epoxidation or cyclopropanation. nih.gov The development of chiral cyclopentadienyl (B1206354) ligands has also expanded the toolbox for asymmetric catalysis, demonstrating enormous potential in a variety of enantioselective reactions. nih.gov

Chromatographic Separation of Enantiomers for Chiral Purity

For the separation of enantiomers that have been prepared through non-stereoselective methods or for the purification of products from kinetic resolutions, chiral chromatography is an indispensable tool. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound.

This differential interaction leads to different retention times for the enantiomers as they pass through the chromatography column, allowing for their separation. The choice of the chiral stationary phase and the mobile phase is critical for achieving effective separation. This method is widely used for both analytical and preparative-scale separations to obtain enantiomerically pure compounds.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Methyl 2 Cyclopenten 1 Ol

Nucleophilic Substitution Reactions

Substitution at the Hydroxyl Center

Stereochemical Implications of Nucleophilic Attack:The carbon atom bearing the hydroxyl group in 2-bromo-3-methyl-2-cyclopenten-1-ol is a stereocenter. Nucleophilic substitution at this center, following activation, could theoretically proceed through S\N1 or S\N2 mechanisms. An S\N2 reaction would be expected to proceed with inversion of stereochemistry, while an S\N1 reaction, proceeding through a planar carbocation intermediate, would likely result in a racemic or near-racemic mixture of products. However, without experimental studies, any discussion of the stereochemical outcome of such reactions for this specific substrate remains hypothetical.

Due to the absence of specific research data for this compound, it is not possible to provide a detailed and evidence-based article that adheres to the requested structure and content requirements. The scientific community has, to date, focused more on the synthetically versatile ketone analogue.

Oxidation and Reduction Pathways

The presence of both an alcohol and a double bond, along with a carbon-bromine bond, allows for a range of oxidation and reduction reactions. The specific outcome of these reactions is highly dependent on the choice of reagents and reaction conditions.

Controlled Oxidation of the Secondary Alcohol Functionality

The secondary alcohol group in this compound can be selectively oxidized to the corresponding ketone, 2-Bromo-3-methyl-2-cyclopenten-1-one (B1598302). This transformation is a common and synthetically useful reaction. To achieve this conversion without affecting the carbon-carbon double bond or the vinylic bromide, mild oxidizing agents are required.

Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC) and the conditions of a Swern oxidation.

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a selective oxidizing agent that converts primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂).

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and high yields.

| Oxidizing Agent | Typical Solvent | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 2-Bromo-3-methyl-2-cyclopenten-1-one |

| DMSO, (COCl)₂, Et₃N (Swern) | Dichloromethane (CH₂Cl₂) | 2-Bromo-3-methyl-2-cyclopenten-1-one |

Selective Reduction of the Carbon-Carbon Double Bond

Selective reduction of the carbon-carbon double bond in the presence of a secondary alcohol and a vinylic bromide can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to prevent undesired side reactions, such as hydrogenolysis of the carbon-bromine bond.

Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas (H₂). The reaction is generally carried out at moderate pressures and temperatures to favor the reduction of the alkene over the cleavage of the C-Br bond. The hydrogenation occurs via syn-addition of hydrogen atoms to the face of the double bond adsorbed onto the catalyst surface.

| Catalyst | Hydrogen Pressure | Product |

| Pd/C | 1-4 atm | 2-Bromo-3-methylcyclopentan-1-ol |

| PtO₂ (Adams' catalyst) | 1-4 atm | 2-Bromo-3-methylcyclopentan-1-ol |

| Raney Nickel | 1-4 atm | 2-Bromo-3-methylcyclopentan-1-ol |

Reductive Debromination Procedures

The vinylic carbon-bromine bond in this compound can be selectively cleaved through reductive debromination. A common and effective method for this transformation is the use of organotin hydrides, such as tributyltin hydride (Bu₃SnH), in a radical chain reaction.

The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN). The tributyltin radical abstracts the bromine atom from the vinyl bromide, generating a vinylic radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the debrominated product and regenerate the tributyltin radical, thus propagating the chain reaction.

| Reagent | Initiator | Product |

| Tributyltin hydride (Bu₃SnH) | AIBN | 3-Methyl-2-cyclopenten-1-ol |

| Tris(trimethylsilyl)silane (TTMSS) | AIBN | 3-Methyl-2-cyclopenten-1-ol |

Addition Reactions to the Cyclopentene (B43876) Double Bond

The electron-rich carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. The regioselectivity and stereoselectivity of these additions are influenced by the electronic effects of the substituents on the double bond and the steric hindrance around the ring.

Electrophilic Addition Mechanisms

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) to the double bond of this compound is expected to proceed via a standard electrophilic addition mechanism. The reaction likely involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. The attack would occur from the anti-face, leading to the formation of a trans-dihalide. The regioselectivity of the attack on the unsymmetrical halonium ion would be influenced by the electronic and steric effects of the methyl and bromo substituents.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr or HCl) to the double bond follows Markovnikov's rule. The proton adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate. In the case of this compound, the initial protonation would likely occur at the C2 carbon (bearing the bromine atom), leading to a carbocation at the C3 position, which is stabilized by the adjacent methyl group. Subsequent attack by the halide ion would yield the corresponding dihalo-alcohol.

| Reagent | Expected Major Product |

| Bromine (Br₂) | 2,3-Dibromo-3-methylcyclopentan-1-ol |

| Chlorine (Cl₂) | 2-Bromo-2,3-dichloro-3-methylcyclopentan-1-ol |

| Hydrogen Bromide (HBr) | 2,3-Dibromo-3-methylcyclopentan-1-ol |

| Hydrogen Chloride (HCl) | 2-Bromo-3-chloro-3-methylcyclopentan-1-ol |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene). masterorganicchemistry.com

This compound acts as a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The bromine atom on the double bond serves as an electron-withdrawing group, which should increase the reactivity of the cyclopentene ring towards electron-rich dienes. The reaction would result in the formation of a bicyclic system. The stereochemistry of the substituents on the dienophile is retained in the product.

Another potential cycloaddition is a [3+2] reaction with a three-atom component like a nitrone, which would form a five-membered heterocyclic ring. scielo.org.mx

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound allow for a variety of transformations to create new derivatives.

Oxidation of the Alcohol : The secondary alcohol can be oxidized to the corresponding ketone, 2-bromo-3-methyl-2-cyclopenten-1-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.

Etherification : The hydroxyl group can be converted into an ether (e.g., a methyl ether or a silyl (B83357) ether) to act as a protecting group or to modify the compound's properties.

Substitution of the Vinyl Bromide : The bromine atom can be replaced through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of new carbon-carbon bonds. For the ketone analogue, palladium-catalyzed coupling with potassium alkyltrifluoroborates has been reported.

Reduction of the Alkene : The double bond can be hydrogenated, although this would also likely lead to the reductive removal of the bromine atom (hydrogenolysis).

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Type |

| Oxidation | PCC | Secondary Alcohol | α,β-Unsaturated Ketone |

| Etherification | NaH, CH₃I | Hydroxyl Group | Ether |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Vinyl Bromide | Aryl-substituted cyclopentenol (B8032323) |

| Esterification | Acetic anhydride, Pyridine | Hydroxyl Group | Ester |

Esterification and Etherification Reactions

The hydroxyl group of this compound allows it to undergo esterification and etherification, key reactions for creating a diverse range of derivatives.

Esterification: The synthesis of esters from this alcohol can be achieved through various established methods. While specific studies on this compound are not extensively detailed in the provided results, general principles of esterification apply. Reaction with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of an acid catalyst or a base, would yield the corresponding esters. For instance, a patent for producing ester compounds outlines a general process that could be adapted for this substrate. google.com

Etherification: The formation of ethers from this compound can be accomplished via several synthetic strategies. The Williamson ether synthesis is a versatile and widely used method. libretexts.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide. libretexts.orgmasterorganicchemistry.comlibretexts.org For a secondary alcohol like this compound, this method is suitable, particularly when using a primary alkyl halide to minimize competing elimination reactions. libretexts.orgmasterorganicchemistry.com

Alternative methods for ether synthesis include the acid-catalyzed dehydration of alcohols, though this is generally limited to producing symmetrical ethers from primary alcohols and can lead to alkenes with secondary and tertiary alcohols. libretexts.orglibretexts.org Another approach is the alkoxymercuration-demercuration of alkenes, which results in the Markovnikov addition of an alcohol to a double bond. libretexts.orglibretexts.org Copper-catalyzed methods have also been developed for the synthesis of sterically hindered ethers from α-bromo carbonyl compounds, which could be relevant depending on the desired ether structure. nih.gov

A summary of potential etherification reactions is presented below:

| Reaction | Reagents | Key Features | Applicability to this compound |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | SN2 mechanism. Best with primary alkyl halides. | Highly applicable. The alcohol can be converted to its alkoxide and reacted with a primary alkyl halide. |

| Acid-Catalyzed Dehydration | Acid Catalyst (e.g., H₂SO₄) | Typically for symmetrical ethers from primary alcohols. | Less suitable due to the secondary nature of the alcohol, which may lead to elimination products. libretexts.orglibretexts.org |

| Alkoxymercuration-Demercuration | 1. Hg(OAc)₂, ROH 2. NaBH₄ | Markovnikov addition of an alcohol to an alkene. | Not directly applicable for etherifying the alcohol itself, but for reacting it with an alkene. libretexts.orglibretexts.org |

| Copper-Catalyzed Etherification | Cu(I) catalyst, Alcohol/Alkoxide | Suitable for sterically hindered substrates. | Potentially applicable, especially for forming more complex ethers. nih.gov |

Formation of Heterocyclic and Spirocyclic Derivatives

The bifunctional nature of this compound, possessing both a hydroxyl group and a vinyl bromide moiety, makes it a valuable precursor for the synthesis of various heterocyclic and spirocyclic compounds. These reactions often proceed through intermediates that take advantage of both reactive sites.

While direct examples starting from this compound are not prevalent in the provided search results, the synthesis of related cyclopentene-based structures provides insight into potential reaction pathways. For instance, functionalized cyclopentenes are key intermediates in the synthesis of complex natural products and can be derived from precursors like 2-cyclopenten-1-one. scribd.comorganic-chemistry.org The reactivity of the double bond and the substituents on the cyclopentene ring are crucial for constructing more elaborate molecular architectures.

The synthesis of methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate, for example, involves the asymmetric hydroboration of a cyclopentadiene (B3395910) derivative, highlighting how functional groups on the cyclopentene ring can be manipulated to create stereocenters and further functional handles for cyclization reactions. orgsyn.org Such strategies could be adapted to this compound to first modify the hydroxyl group or react at the vinyl bromide position, followed by intramolecular cyclization to form heterocyclic or spirocyclic systems.

Advanced Mechanistic Studies

Elucidation of Carbocation Intermediates and Their Stability in Reactions

Reactions involving this compound, particularly under solvolytic or acidic conditions, are likely to proceed through carbocation intermediates. The stability of these intermediates plays a crucial role in determining the reaction pathway and the final product distribution.

The ionization of a leaving group from a cyclopentane (B165970) ring can lead to the formation of a carbocation. For example, the solvolysis of 2-bromo-1,1-dimethylcyclopentane (B1380141) involves the formation of a carbocation that can then rearrange, react with a nucleophile, or eliminate a proton. pdx.edu Similarly, reactions of this compound could involve the formation of a secondary carbocation upon departure of the hydroxyl group (after protonation) or potentially a vinylic cation if the bromide were to leave.

The stability of carbocations is influenced by several factors, including substitution (tertiary > secondary > primary), resonance, and the presence of adjacent lone-pair-donating groups. masterorganicchemistry.com In the case of a carbocation formed from this compound at the C-1 position, it would be a secondary carbocation. This carbocation could potentially be stabilized by the adjacent double bond, although the electron-withdrawing effect of the bromine atom might counteract this.

The solvolysis of 2-bromo-3-methylpentane (B3275241) demonstrates the importance of carbocation rearrangements, where an initially formed secondary carbocation rearranges to a more stable tertiary carbocation. chegg.compearson.com A similar rearrangement could be envisioned for intermediates derived from this compound.

The table below summarizes factors influencing carbocation stability:

| Factor | Effect on Stability | Relevance to this compound Intermediates |

| Substitution | Tertiary > Secondary > Primary | A carbocation at C-1 would be secondary. |

| Resonance | Delocalization of charge increases stability. | The adjacent double bond could offer some resonance stabilization. |

| Inductive Effects | Electron-donating groups stabilize, while electron-withdrawing groups destabilize. | The bromine atom would have a destabilizing inductive effect. |

| Neighboring Group Participation | Lone pairs on adjacent atoms can stabilize via donation. | The oxygen of the hydroxyl group could potentially participate. |

Transition State Analysis and Reaction Coordinate Determination

Understanding the transition states and reaction coordinates provides a deeper insight into the kinetics and thermodynamics of the reactions of this compound. While specific transition state analyses for this compound were not found, general principles from related systems can be applied.

For reactions proceeding through carbocation intermediates, Hammond's Postulate suggests that the transition state leading to an unstable intermediate will resemble the intermediate itself. pdx.edu Therefore, the factors that stabilize the carbocation will also lower the energy of the transition state leading to it.

Computational chemistry methods are often employed to model transition states and determine reaction coordinates. These studies can calculate the activation energies for different pathways, helping to predict the major products. For example, in the reaction of 2-methylbut-3-en-2-ol with HBr, the mechanism can be debated between SN1 and SN2', and computational analysis could help elucidate the preferred pathway by comparing the energies of the respective transition states. stackexchange.com

For a substitution or elimination reaction involving this compound, the transition state for an SN1 or E1 reaction would involve the breaking of the C-O bond (after protonation) leading to the carbocation intermediate. The energy of this transition state would be a critical factor in the reaction rate. For a potential SN2 reaction, the transition state would involve the simultaneous attack of a nucleophile and departure of the leaving group. pdx.edu

Stereochemical Investigations of 2 Bromo 3 Methyl 2 Cyclopenten 1 Ol

Control of Stereochemistry in Synthetic Transformations

Development of Diastereoselective and Enantioselective Synthetic Approaches

The primary route for the stereocontrolled synthesis of 2-bromo-3-methyl-2-cyclopenten-1-ol involves the reduction of the corresponding ketone, 2-bromo-3-methyl-2-cyclopenten-1-one (B1598302). The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions.

Diastereoselective Approaches:

When the substrate already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. In the context of synthesizing this compound from a chiral precursor, the focus would be on controlling the approach of the reducing agent to the carbonyl group to favor the formation of one diastereomer over the other.

Substrate-controlled diastereoselective reductions often rely on the steric hindrance imposed by existing substituents on the cyclopentene (B43876) ring. For instance, if the methyl group at C3 were part of a larger, chiral auxiliary, it could effectively shield one face of the carbonyl group, directing the incoming hydride to the opposite face.

Enantioselective Approaches:

For the synthesis of a specific enantiomer of this compound from the achiral precursor 2-bromo-3-methyl-2-cyclopenten-1-one, enantioselective methods are required. These methods typically employ chiral reagents or catalysts.

One of the most effective methods for the enantioselective reduction of prochiral ketones is the use of chiral borane (B79455) reagents, such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst. nih.gov The CBS catalyst, a proline-derived oxazaborolidine, coordinates with borane to form a chiral complex that delivers a hydride to the ketone in a highly face-selective manner, leading to the formation of one enantiomer of the alcohol in excess. wikipedia.org

Another approach involves the use of chirally modified metal hydrides. For example, lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH4) can be modified with chiral ligands, such as amino alcohols or chiral diols, to create a chiral reducing environment around the carbonyl group.

The general success of these approaches in the synthesis of various chiral alcohols suggests their applicability to the synthesis of enantiomerically enriched this compound. Hypothetical results for the enantioselective reduction of 2-bromo-3-methyl-2-cyclopenten-1-one are presented in the table below to illustrate the potential of these methods.

Table 1: Illustrative Data for the Enantioselective Reduction of 2-Bromo-3-methyl-2-cyclopenten-1-one

| Entry | Chiral Catalyst/Reagent | Reducing Agent | Solvent | Temp (°C) | Enantiomeric Excess (ee, %) |

| 1 | (S)-CBS Catalyst (10 mol%) | BH₃·SMe₂ | THF | -78 | 95 |

| 2 | (R)-CBS Catalyst (10 mol%) | BH₃·SMe₂ | THF | -78 | 94 |

| 3 | (+)-B-Chlorodiisopinocampheylborane | - | THF | -25 | 92 |

| 4 | LAH/(S)-BINOL | - | THF | -78 | 88 |

Note: The data in this table is illustrative and based on typical results for the enantioselective reduction of prochiral ketones using these reagents. Specific experimental results for 2-bromo-3-methyl-2-cyclopenten-1-one are not available in the cited literature.

Impact of Reaction Conditions on Stereochemical Outcomes

The stereochemical outcome of the synthesis of this compound is highly sensitive to the specific reaction conditions employed. Factors such as the choice of catalyst, solvent, temperature, and the nature of the reducing agent can significantly influence both the diastereoselectivity and enantioselectivity of the reaction.

Catalyst and Ligand Effects:

In enantioselective catalysis, the structure of the chiral ligand is paramount. For instance, in CBS reductions, modifications to the proline-derived catalyst can impact the steric and electronic environment of the active site, thereby influencing the degree of enantioselectivity. Similarly, in transition metal-catalyzed hydrogenations, the choice of chiral phosphine (B1218219) ligands is critical for achieving high enantiomeric excesses.

Solvent Effects:

The solvent can play a crucial role in the stereochemical outcome of a reaction by influencing the conformation of the substrate, the catalyst, and the transition state. In many cases, non-coordinating solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are preferred for enantioselective reductions to minimize interference with the chiral catalyst-substrate complex. Polar, protic solvents can sometimes lead to lower selectivity due to solvation effects.

Temperature Effects:

Temperature is a key parameter in controlling stereoselectivity. Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lower activation energy, which leads to the major stereoisomer. For example, enantioselective reductions are often carried out at low temperatures (e.g., -78 °C) to maximize the enantiomeric excess of the product.

Reducing Agent Effects:

The steric bulk and reactivity of the hydride source can also dictate the stereochemical course of the reduction. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often exhibit high diastereoselectivity by approaching the carbonyl from the less hindered face. In contrast, smaller reducing agents like sodium borohydride may show lower selectivity.

The interplay of these factors is complex, and the optimization of reaction conditions is often necessary to achieve the desired stereochemical outcome. The following table illustrates how varying reaction conditions could hypothetically impact the stereoselective reduction of 2-bromo-3-methyl-2-cyclopenten-1-one.

Table 2: Illustrative Impact of Reaction Conditions on the Stereoselective Reduction of 2-Bromo-3-methyl-2-cyclopenten-1-one

| Entry | Reducing Agent | Solvent | Temp (°C) | Major Stereoisomer | Diastereomeric/Enantiomeric Ratio |

| 1 | NaBH₄ | Methanol | 0 | Racemic | 50:50 |

| 2 | L-Selectride® | THF | -78 | trans (hypothetical) | 95:5 dr |

| 3 | (S)-CBS/BH₃·SMe₂ | THF | -78 | (R)-enantiomer | 95:5 er |

| 4 | (S)-CBS/BH₃·SMe₂ | THF | 25 | (R)-enantiomer | 80:20 er |

Note: The data and stereochemical assignments in this table are hypothetical and for illustrative purposes to demonstrate the principles of stereocontrol. Specific experimental data for 2-bromo-3-methyl-2-cyclopenten-1-one is not available in the cited literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution 1H and 13C NMR for Detailed Structural Assignment

No experimental 1H and 13C NMR data for 2-Bromo-3-methyl-2-cyclopenten-1-ol is available in the searched literature.

Utilization of 2D NMR Techniques (e.g., COSY, HMQC, NOESY) for Connectivity and Stereochemistry

No studies utilizing 2D NMR techniques for the structural analysis of this compound have been found.

Analysis of Chemical Shifts and Coupling Constants for Conformational Insights

Without access to NMR spectra, an analysis of chemical shifts and coupling constants to determine the conformational details of this compound is not possible.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Elemental Composition

No high-resolution mass spectrometry data is available to confirm the elemental composition of this compound.

Fragmentation Pattern Analysis for Structural Features

No mass spectrometry data has been found that would allow for an analysis of the fragmentation pattern of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecular bonds. For this compound, the IR spectrum provides valuable information about its key structural features.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), the carbon-bromine (C-Br) bond, and the carbon-oxygen (C-O) single bond. While an experimental spectrum for this specific compound is not widely available in the literature, the expected vibrational frequencies can be predicted based on established correlation tables and data from analogous structures.

The most prominent and easily identifiable band is that of the hydroxyl group. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of hydrogen bonding between molecules in the condensed phase. Another important vibration associated with the hydroxyl group is the C-O stretching, which is expected to be observed in the 1050-1250 cm⁻¹ range.

The presence of the carbon-carbon double bond within the cyclopentene (B43876) ring gives rise to a C=C stretching vibration, which is typically found in the 1640-1680 cm⁻¹ region. The exact position of this band can be influenced by the substitution pattern on the double bond. Additionally, the vinylic C-H stretching vibration is anticipated to appear just above 3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) |

| Vinylic C-H | C-H Stretch | ~3050 |

| Alkyl C-H | C-H Stretch | 2850-2960 |

| Carbon-Carbon Double Bond (C=C) | C=C Stretch | 1640-1680 |

| Carbon-Oxygen Single Bond (C-O) | C-O Stretch | 1050-1250 |

| Carbon-Bromine Bond (C-Br) | C-Br Stretch | 500-680 |

X-ray Diffraction Analysis

Determination of Solid-State Molecular Structure and Crystal Packing

The analysis would precisely measure the lengths of all bonds within the molecule, including the C-Br, C=C, C-C, C-O, and O-H bonds. It would also determine the angles between these bonds, revealing the geometry of the five-membered ring and the orientation of the substituent groups. This data is crucial for understanding the steric and electronic effects within the molecule.

Furthermore, X-ray diffraction would elucidate the crystal packing arrangement. This includes identifying any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and weaker van der Waals forces. Understanding these interactions is important for explaining the macroscopic physical properties of the solid, such as its melting point and solubility.

Based on typical bond lengths and angles from related structures found in crystallographic databases, a hypothetical model of the solid-state structure can be proposed.

Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C-Br | ~1.85-1.95 Å |

| Bond Length | C=C | ~1.33-1.35 Å |

| Bond Length | C-O | ~1.40-1.45 Å |

| Bond Angle | C=C-C | ~120-125° |

| Bond Angle | C-C-O | ~108-112° |

| Dihedral Angle | Ring Puckering | Variable |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods can be used to determine a molecule's structure, energy, and various other properties.

Prediction of Electronic Structure, Molecular Orbitals, and Reactivity

The electronic structure of 2-Bromo-3-methyl-2-cyclopenten-1-ol, characterized by the arrangement of its electrons, dictates its chemical reactivity. Quantum chemical calculations can model the distribution of electron density and identify the locations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting how the molecule will interact with other chemical species. For instance, the HOMO location suggests sites susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack.

Conformational Analysis and Energy Landscapes of Isomers

The five-membered ring of this compound is not planar and can adopt various conformations. Furthermore, the presence of a stereocenter at the carbon bearing the hydroxyl group gives rise to (R) and (S) enantiomers. Computational methods can be employed to perform a conformational analysis, systematically exploring the different possible spatial arrangements of the atoms and calculating their relative energies. This analysis helps to identify the most stable conformations and the energy barriers between them, which is crucial for understanding the molecule's physical properties and its behavior in chemical reactions.

Publicly available chemical databases provide some computed properties for isomers of this compound, such as the (1S)-2-bromo-3-methylcyclopent-2-en-1-ol. nih.gov These databases often include predicted properties like molecular weight and topological polar surface area, which are derived from its computed structure. However, a comprehensive study detailing the full conformational energy landscape of the different isomers of this compound has not been published.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can gain a deeper understanding of how reactants are converted into products.

Transition State Identification and Activation Energy Calculations

For any proposed reaction involving this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. Identifying the structure of the transition state is key to understanding the mechanism. Furthermore, by calculating the energy difference between the reactants and the transition state, the activation energy can be determined. This value is critical for predicting the rate of a reaction.

Currently, there is a lack of published studies that specifically report on the transition state identification and activation energy calculations for reactions of this compound.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Many reactions can potentially yield more than one product. Computational chemistry can be instrumental in predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is preferentially formed). By comparing the activation energies of the different possible reaction pathways, it is possible to predict which product will be formed in greater abundance.

For a molecule like this compound, with multiple functional groups and a chiral center, predicting the outcome of reactions is not always straightforward. Computational studies could, for example, elucidate the preferred sites of nucleophilic or electrophilic attack and predict the stereochemical outcome of reactions at the chiral center. However, specific computational predictions on the regioselectivity and stereoselectivity of reactions involving this compound are not currently available in the scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms and molecules over time. This approach can be used to study a wide range of phenomena, including conformational changes, the behavior of molecules in solution, and their interactions with other molecules.

For this compound, MD simulations could be used to explore its conformational dynamics in different solvents, providing a more realistic picture of its behavior than static quantum chemical calculations. Such simulations could also be used to model its interaction with biological macromolecules, such as enzymes, to understand potential biological activity. At present, no molecular dynamics simulation studies specifically focused on this compound have been published.

Investigation of Dynamic Behavior and Solvent Effects

The dynamic behavior of this compound, including its conformational flexibility and the influence of its environment, could be thoroughly investigated using computational methods. Molecular dynamics (MD) simulations would be a primary tool to explore the conformational landscape of the molecule. These simulations would track the atomic positions over time, providing insights into the accessible conformations and the energy barriers between them. The presence of the hydroxyl and bromo substituents on the flexible cyclopentene (B43876) ring suggests that multiple low-energy conformations may exist.

The effect of solvents on the structure and stability of the compound would be another critical area of investigation. Solvation models, such as the Polarizable Continuum Model (PCM), could be employed in quantum chemical calculations to simulate the bulk effect of different solvents. These studies would likely reveal how the dipole moment of the solvent interacts with the polar functional groups of the molecule, potentially stabilizing certain conformations over others. Explicit solvent models, where individual solvent molecules are included in the simulation, could provide a more detailed picture of specific hydrogen bonding interactions between the hydroxyl group and solvent molecules like water or methanol.

Spectroscopic Property Predictions and Comparison with Experimental Data

Computational methods are also instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models and interpretation of the experimental spectra.

For this compound, quantum chemical calculations, likely using Density Functional Theory (DFT) methods, would be employed to predict its spectroscopic signatures. These predictions are crucial for identifying and characterizing the molecule.

A theoretical study on the closely related compound, 2-hydroxy-3-methyl-2-cyclopenten-1-one, utilized the B3LYP/6-311++G(d,p) level of theory to calculate vibrational frequencies and chemical shifts, showing good agreement with experimental data. researchgate.net A similar approach would be applicable to this compound.

Table 1: Predicted Spectroscopic Data (Hypothetical)

This table would typically present the predicted vibrational frequencies (IR and Raman), NMR chemical shifts (¹H and ¹³C), and electronic absorption wavelengths (UV-Vis) alongside any available experimental data. The comparison would allow for the assignment of experimental signals to specific molecular vibrations, nuclei, or electronic transitions.

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| IR Spectroscopy | ||

| O-H Stretch | Data not available | Data not available |

| C=C Stretch | Data not available | Data not available |

| C-Br Stretch | Data not available | Data not available |

| ¹H NMR Spectroscopy | ||

| -OH Proton | Data not available | Data not available |

| Vinyl Proton | Data not available | Data not available |

| Methyl Protons | Data not available | Data not available |

| ¹³C NMR Spectroscopy | ||

| C-OH Carbon | Data not available | Data not available |

| C=C Carbons | Data not available | Data not available |

| Methyl Carbon | Data not available | Data not available |

Currently, no specific computational or experimental spectroscopic data for this compound has been identified in the surveyed literature.

The analysis of discrepancies between predicted and experimental values can provide deeper insights into the molecular structure and the influence of intermolecular interactions in the condensed phase, which are often not fully captured by gas-phase calculations.

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecule Synthesis

The inherent reactivity of the vinyl bromide and the hydroxyl group in 2-Bromo-3-methyl-2-cyclopenten-1-ol makes it a valuable precursor for the synthesis of intricate molecular frameworks. The bromine atom can participate in a variety of cross-coupling reactions, while the alcohol functionality can be used to introduce other functional groups or to direct the stereochemical outcome of subsequent reactions.

While specific examples detailing the use of this compound in the total synthesis of natural products are not prevalent in the literature, cyclopentanoid structures are core motifs in a wide array of natural products. The functional group array of this molecule makes it a plausible precursor for the synthesis of various cyclopentane-containing natural products. The synthesis of such natural products often involves the construction of fully substituted cyclopentane (B165970) rings, a challenging synthetic endeavor. oregonstate.edu

The cyclopentene (B43876) framework is a common substructure in many polycyclic and spirocyclic systems. Palladium-catalyzed annulation reactions of cyclopentene derivatives are known to produce polycyclic lactones and lactams. organic-chemistry.org Furthermore, the synthesis of spirocycles, which are compounds containing two rings connected by a single common atom, can be achieved through various methods, including the dialkylation of an activated carbon center or through rearrangement reactions. wikipedia.org Spirocyclic frameworks are of interest due to their presence in a number of natural products and pharmaceuticals. nih.gov The functional handles present in this compound could be strategically utilized in intramolecular reactions to forge new rings, leading to the formation of both polycyclic and spirocyclic structures.

Intermediate in the Synthesis of Specialty Chemicals

The unique combination of functional groups in this compound makes it a potentially valuable intermediate in the synthesis of a range of specialty chemicals.

Although direct evidence for the use of this compound in the synthesis of pharmaceutical or agrochemical intermediates is limited, the cyclopentane ring is a common feature in many biologically active molecules. The ability to functionalize the cyclopentene ring of this compound through reactions at the bromine and hydroxyl positions could provide access to a variety of substituted cyclopentane derivatives for screening and development in these industries.

The synthesis of nucleoside analogues, where the nucleobase is attached to a sugar moiety, is an important area of medicinal chemistry. While there are no specific reports on the use of this compound for this purpose, the synthesis of iso-C-nucleoside analogues from related sugar-derived alkynones has been demonstrated. This suggests the possibility of using functionalized cyclopentene derivatives as sugar mimics in the synthesis of novel nucleoside analogues.

This compound can serve as a precursor to a variety of modified cyclopentenone and cyclopentadiene (B3395910) derivatives. Oxidation of the alcohol functionality would yield the corresponding ketone, 2-bromo-3-methyl-2-cyclopenten-1-one (B1598302). This α-brominated enone is a versatile intermediate that can undergo various reactions, such as Michael additions and cross-coupling reactions, to generate a diverse array of substituted cyclopentenones.

Furthermore, cyclopentadiene derivatives can be synthesized from functionalized cyclopentene precursors. google.com A general route involves the reduction of a cyclopentenone to an alcohol, followed by the conversion of the hydroxyl group to a leaving group and subsequent base-induced elimination to form the diene. google.com Applying this strategy to this compound could potentially lead to the formation of bromo-methyl substituted cyclopentadienes, which are valuable ligands in organometallic chemistry and precursors for further synthetic transformations. researchgate.netorgsyn.org

Development of Novel Reagents and Catalysts Derived from the Compound Scaffold

Extensive literature searches have revealed a notable absence of published research detailing the specific application of This compound as a scaffold for the development of novel reagents or catalysts. The following discussion, therefore, explores the hypothetical potential of this molecule in such applications based on its inherent structural features—a chiral allylic alcohol and a vinyl bromide moiety. These functionalities suggest plausible, albeit currently undocumented, pathways to new chemical entities with catalytic or reagent-based activity.

The chiral center at the hydroxyl-bearing carbon is a key feature that could be exploited in asymmetric catalysis. The development of chiral ligands and catalysts from readily available chiral precursors is a cornerstone of modern organic synthesis. The "(R)-2-Bromo-3-methyl-2-cyclopentene-1-ol" enantiomer, for instance, is a known substance. chemsynthesis.com In principle, the hydroxyl group could serve as a handle for the introduction of phosphine (B1218219), amine, or other coordinating groups, transforming the cyclopentenol (B8032323) into a chiral ligand for transition metal catalysis.

Hypothetical Applications in Catalyst and Reagent Development:

Chiral Ligand Synthesis: The hydroxyl group could be derivatized to incorporate ligating atoms like phosphorus or nitrogen. For example, reaction with a chlorophosphine could yield a phosphinite ligand. Such ligands are valuable in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Organocatalyst Development: The allylic alcohol functionality itself could participate in hydrogen-bond-donating catalysis for a variety of enantioselective transformations.

Grignard and Organolithium Reagents: The vinyl bromide can, in principle, be converted into an organometallic reagent, such as a Grignard or organolithium species. nih.gov The resulting nucleophilic carbon center could then be used in a variety of carbon-carbon bond-forming reactions. The challenge would lie in the compatibility with the free hydroxyl group, which might require a protection-deprotection sequence.

The following table presents a hypothetical projection of the types of catalysts that could be derived from this scaffold and their potential applications, based on the known reactivity of similar structures.

Table 1: Hypothetical Catalysts and Reagents Derived from this compound

| Catalyst/Reagent Type | Potential Synthetic Route | Potential Application |

|---|---|---|

| Chiral Phosphinite Ligand | Reaction with R₂PCl | Asymmetric Hydrogenation |

| Chiral Amino Alcohol Ligand | Conversion of -OH to -NH₂ | Asymmetric Transfer Hydrogenation |

| Cyclopentenyl Grignard Reagent | Reaction with Mg metal | Nucleophilic addition to carbonyls |

It must be reiterated that the above examples are speculative and are not supported by published literature for This compound . The related compound, 2-Bromo-3-methyl-2-cyclopenten-1-one , has been more extensively studied as a building block in organic synthesis.

Contribution to Material Science Precursor Chemistry

Similar to the situation for catalyst development, there is a significant lack of direct research on the use of This compound as a precursor in material science. Its bifunctional nature, possessing both a reactive vinyl bromide and an allylic alcohol, theoretically allows for its incorporation into polymeric structures or as a surface modification agent.

Potential, Undocumented Roles in Material Science:

Polymer Synthesis: The vinyl bromide functionality could potentially undergo polymerization through various cross-coupling methodologies, such as Suzuki or Stille coupling, to form novel conjugated polymers. The pendant hydroxyl group would impart hydrophilicity and could serve as a site for post-polymerization modification.

Monomer for Polyesters and Polyethers: The alcohol group could be used in condensation polymerization with dicarboxylic acids or diols to form polyesters or polyethers, respectively. The bromo-alkene moiety would remain as a functional handle within the polymer backbone for further reactions, such as cross-linking or grafting.

Surface Functionalization: The molecule could be attached to surfaces of materials like silica (B1680970) or gold. The hydroxyl group could form silyl (B83357) ether linkages with silica surfaces, while the bromo-alkene could be used for subsequent on-surface chemical transformations.

The table below outlines hypothetical polymer types that could be synthesized using This compound as a monomeric unit, along with their potential properties and applications.

Table 2: Hypothetical Polymers Derived from this compound

| Polymer Type | Method of Polymerization | Potential Properties | Potential Applications |

|---|---|---|---|

| Conjugated Polymer | Palladium-catalyzed cross-coupling | Optoelectronic activity, conductivity | Organic electronics, sensors |

| Functionalized Polyester | Condensation with a diacid | Tunable properties, reactive sites | Biomaterials, functional coatings |

The absence of empirical data for these applications underscores a potential area for future research, leveraging the unique chemical handles of This compound .

Future research on the chemical compound this compound is poised to unlock new synthetic pathways and applications. This article explores emerging methodologies and future directions for the study of this versatile molecule.

Q & A

Q. How can researchers optimize reaction yields while minimizing halogenated waste in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.